molecular formula C8H12N2O2 B3181615 ethyl 4-ethyl-1H-pyrazole-5-carboxylate CAS No. 94972-02-8

ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Cat. No. B3181615
CAS RN: 94972-02-8
M. Wt: 168.19 g/mol
InChI Key: YAWPPDFKQBVEFN-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate, also known as EEP, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. EEP has been extensively studied for its potential applications in the field of drug discovery and development.

Mechanism of Action

The exact mechanism of action of ethyl 4-ethyl-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to act through various pathways, including inhibition of inflammation, oxidative stress, and tumor growth. ethyl 4-ethyl-1H-pyrazole-5-carboxylate has been shown to modulate several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.
Biochemical and Physiological Effects:
ethyl 4-ethyl-1H-pyrazole-5-carboxylate has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis, and the inhibition of angiogenesis. The compound has also been shown to modulate glucose metabolism and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, the compound has some limitations, including its limited stability in solution and its sensitivity to light and heat.

Future Directions

There are several future directions for research on ethyl 4-ethyl-1H-pyrazole-5-carboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action. Additionally, the development of ethyl 4-ethyl-1H-pyrazole-5-carboxylate derivatives with improved biological activities and pharmacokinetic properties is an area of active research.

Scientific Research Applications

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, anti-oxidant, and anti-bacterial effects. The compound has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation.

properties

IUPAC Name

ethyl 4-ethyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-9-10-7(6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWPPDFKQBVEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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